Thiethylperazine malate
Overview
Description
Thiethylperazine malate is a compound belonging to the phenothiazine class, primarily used as an antiemetic. It is particularly effective in treating nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins . This compound is a dopamine antagonist and does not prevent vertigo or motion sickness .
Mechanism of Action
Target of Action
Thiethylperazine malate, also known as Thiethylperazine dimalate, is an antagonist of several receptors. Its primary targets include dopamine receptors (DRD1, DRD2, DRD4), serotonin receptors (5-HT2A, 5-HT2C), muscarinic acetylcholine receptors (mAChRs 1-5), alpha-1 adrenergic receptor, and histamine H1 receptor . These receptors play crucial roles in various physiological processes, including mood regulation, nausea, and vomiting control.
Mode of Action
This compound exerts its therapeutic effects by blocking its target receptors. It has a greater activity at serotonin 5-HT2 receptors than at dopamine type-2 receptors . This antagonism at dopamine and serotonin type 2 receptors is responsible for its antipsychotic effect .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin. By blocking dopamine and serotonin receptors, this compound can alter the signaling pathways of these neurotransmitters, leading to changes in physiological responses . .
Pharmacokinetics
This compound is highly lipophilic, allowing it to bind with membranes and serum proteins (over 85%). It accumulates in organs with high blood flow and can penetrate the placenta . The compound is mainly metabolized in the liver, with only 3% being eliminated unchanged . The half-life of this compound is approximately 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of dopamine and serotonin receptors. This can lead to a reduction in nausea and vomiting, which is why this compound is often used as an antiemetic . Additionally, this compound can activate the transport protein ABCC1, which clears beta-amyloid from the brains of mice .
Biochemical Analysis
Biochemical Properties
Thiethylperazine malate is an antagonist of dopamine receptors (DRD1, DRD2, DRD4) as well as of 5-HT 2A, 5-HT 2C receptors, mAChRs (1 through 5), α 1 adrenergic receptor and H 1 receptor . It interacts with these receptors and inhibits their function, which leads to its antiemetic effects .
Cellular Effects
This compound influences cell function by antagonizing various receptors. It can affect cell signaling pathways related to these receptors, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on various receptors. It binds to these receptors and inhibits their function . This can lead to changes in gene expression and cellular processes .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is mainly metabolized in the liver, and only 3% is eliminated unchanged
Transport and Distribution
This compound is highly lipophilic and binds with membranes and serum proteins (over 85%) . It accumulates in organs with high blood flow and penetrates the placenta
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiethylperazine malate involves several steps. The Goldberg reaction between 3-(ethylsulfanyl)aniline and 2-chlorobenzoic acid forms a diarylamine. The carboxyl group in the anthranilic acid residue is then thermolytically removed. Upon treatment with sulfur and iodine, phenothiazine is predominantly formed. Alkylation with 1-(γ-chloropropyl)-4-methylpiperazine in the presence of sodamide affords thiethylperazine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiethylperazine malate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the sulfur-containing side chain.
Reduction: The phenothiazine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced phenothiazine derivatives .
Scientific Research Applications
Thiethylperazine malate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of phenothiazines.
Medicine: It is primarily used as an antiemetic in clinical settings.
Industry: this compound is used in the pharmaceutical industry for the production of antiemetic medications.
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.
Prochlorperazine: Similar to thiethylperazine, it is used to control severe nausea and vomiting.
Promethazine: Used for its antihistamine and antiemetic properties.
Comparison: Thiethylperazine malate is unique in its ability to activate the transport protein ABCC1, which clears beta-amyloid from the brain, a feature not shared by chlorpromazine, prochlorperazine, or promethazine . Additionally, thiethylperazine has a higher affinity for serotonin receptors compared to dopamine receptors, which may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;2-hydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3S2.2C4H6O5/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-2(4(8)9)1-3(6)7/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*2,5H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHLZDYRHLACN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(C(C(=O)O)O)C(=O)O.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41N3O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1420-55-9 (Parent) | |
Record name | Thiethylperazine malate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045586 | |
Record name | Thiethylperazine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52239-63-1 | |
Record name | Thiethylperazine malate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052239631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiethylperazine malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIETHYLPERAZINE MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP46XK89XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "Thiethylperazine: a clinical investigation of a new anti-emetic drug"?
A1: The research paper focuses on investigating the clinical efficacy and safety of thiethylperazine as a new anti-emetic drug []. This likely involves evaluating its effectiveness in preventing or reducing nausea and vomiting in a clinical setting.
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